molecular formula C10H14N2S B2755116 2-{Octahydrocyclopenta[c]pyrrol-2-yl}-1,3-thiazole CAS No. 1864917-69-0

2-{Octahydrocyclopenta[c]pyrrol-2-yl}-1,3-thiazole

Cat. No.: B2755116
CAS No.: 1864917-69-0
M. Wt: 194.3
InChI Key: ZCKIASPGTRTKGY-UHFFFAOYSA-N
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Description

2-{Octahydrocyclopenta[c]pyrrol-2-yl}-1,3-thiazole is a bicyclic compound that features a thiazole ring fused with an octahydrocyclopenta[c]pyrrole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{Octahydrocyclopenta[c]pyrrol-2-yl}-1,3-thiazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a thiazole derivative with an octahydrocyclopenta[c]pyrrole precursor in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and inert atmospheres to ensure the desired product formation.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-{Octahydrocyclopenta[c]pyrrol-2-yl}-1,3-thiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The thiazole ring can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding reduced forms of the compound.

Mechanism of Action

The mechanism of action of 2-{Octahydrocyclopenta[c]pyrrol-2-yl}-1,3-thiazole involves its interaction with specific molecular targets and pathways. For instance, as an RBP4 antagonist, it impedes the ocular uptake of serum all-trans retinol, reducing cytotoxic bisretinoid formation in the retinal pigment epithelium . This action helps in mitigating the progression of diseases like age-related macular degeneration.

Properties

IUPAC Name

2-(3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl)-1,3-thiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2S/c1-2-8-6-12(7-9(8)3-1)10-11-4-5-13-10/h4-5,8-9H,1-3,6-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCKIASPGTRTKGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CN(CC2C1)C3=NC=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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